molecular formula C12H15N5OS B7065271 N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide

Cat. No.: B7065271
M. Wt: 277.35 g/mol
InChI Key: JBEURPRVEXPBLJ-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide is a heterocyclic compound that contains both pyrazole and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-7-5-11(13-12(18)10-6-19-16-14-10)15-17(7)8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEURPRVEXPBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide typically involves the reaction of 1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce reduced thiadiazole derivatives. Substitution reactions can result in various substituted thiadiazole compounds .

Scientific Research Applications

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters in the brain. It can also interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and pyrazole-containing compounds, such as:

  • 1,3,4-thiadiazole-2-amine
  • 1,3,4-thiadiazole-5-thiol
  • 1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxylic acid

Uniqueness

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]thiadiazole-4-carboxamide is unique due to its combined pyrazole and thiadiazole rings, which confer specific biological activities and chemical properties

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